(Piperidin-4-ylmethyl)urea
Description
Historical Trajectories and Evolution of Piperidine-Based Chemical Scaffolds
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a foundational scaffold in medicinal chemistry. nih.govencyclopedia.pub Its presence in a vast number of natural alkaloids, such as piperine (B192125) (the main active component of black pepper), highlighted its biological relevance early on. encyclopedia.pub The evolution of synthetic chemistry has allowed for the extensive exploration of piperidine derivatives, leading to their incorporation into a multitude of pharmaceutical agents. nih.gov Today, piperidine scaffolds are cornerstones of more than 70 commercially available drugs, including several blockbuster medications. arizona.eduresearchgate.netexlibrisgroup.com
The versatility of the piperidine scaffold stems from its three-dimensional structure and the ability to introduce substituents at various positions, allowing for the fine-tuning of pharmacological properties. Historically, research has led to the development of piperidine-based drugs across numerous therapeutic areas. arizona.eduexlibrisgroup.com
Table 1: Therapeutic Areas of Piperidine-Based Drugs
| Therapeutic Area | Examples of Drug Classes |
|---|---|
| Central Nervous System | Antipsychotics, Antidepressants, Analgesics arizona.eduexlibrisgroup.comexlibrisgroup.com |
| Allergy | Antihistamines arizona.eduexlibrisgroup.com |
| Cardiovascular | Antiarrhythmics, Anticoagulants arizona.eduexlibrisgroup.com |
The continued interest in piperidine derivatives is driven by the quest for new drugs with improved efficacy and better safety profiles. marketresearchintellect.com Modern synthetic methods, including catalytic hydrogenation of pyridines and various cyclization strategies, have further expanded the chemical space accessible for piperidine-based drug discovery. nih.govmdpi.comorganic-chemistry.org
The Significance of the Urea (B33335) Moiety in Chemical Design and Bioactivity
The urea moiety (–NH–CO–NH–) is a privileged functional group in medicinal chemistry, valued for its unique structural and electronic properties. researchgate.netfrontiersin.org Its ability to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen) allows it to form strong and specific interactions with biological targets like proteins and enzymes. nih.govresearchgate.net This dual hydrogen-bonding capability is a key factor in the molecular recognition processes that govern the bioactivity of many drugs. nih.gov
Table 2: Roles of the Urea Moiety in Bioactive Compounds
| Property | Description |
|---|---|
| Target Binding | Forms multiple hydrogen bonds to enhance drug-target interactions. nih.gov |
| Physicochemical Modulation | Can improve aqueous solubility and permeability. frontiersin.orgresearchgate.net |
| Structural Scaffold | Acts as a rigid linker between different pharmacophoric groups. |
| Conformational Control | The substitution pattern on the urea nitrogens influences the molecule's preferred conformation. nih.govresearchgate.net |
The diaryl urea substructure, in particular, is a prominent pharmacophore in many kinase inhibitors used in cancer therapy. researchgate.netfrontiersin.org The synthesis of urea derivatives is a well-established area of organic chemistry, with numerous methods available to researchers. nih.govnih.gov
Overview of Key Academic Research Domains Pertaining to (Piperidin-4-ylmethyl)urea
Research involving the this compound scaffold and its derivatives spans several areas of medicinal chemistry and drug discovery. The compound itself serves as a valuable building block or lead structure for the development of new therapeutic agents. chemimpex.comevitachem.com
One significant area of investigation is its use in developing antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1) . nih.gov MCH-R1 antagonists are being explored as potential treatments for obesity. Research in this area focused on optimizing piperidin-4-yl-urea derivatives to create potent antagonists while minimizing off-target effects, such as inhibition of the hERG potassium channel. nih.gov
Another key research domain is the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . nih.gov This enzyme is a target for therapies aimed at treating diabetes and metabolic syndrome. Studies have shown that piperidine urea derivatives can act as efficacious inhibitors of 11β-HSD1. nih.gov
Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities . For example, new urea and thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been created and tested for their potential as antibacterial and antifungal agents. researchgate.net
The compound is also utilized in broader pharmaceutical development and biochemical research. chemimpex.com It serves as an intermediate in the synthesis of molecules targeting neurological disorders and is used in studies of enzyme inhibition and receptor binding to elucidate cellular mechanisms. chemimpex.com
Table 3: Research Applications of this compound Derivatives
| Research Area | Target/Application | Investigated Effect |
|---|---|---|
| Metabolic Diseases | Melanin-concentrating hormone receptor 1 (MCH-R1) | Antagonism for potential obesity treatment nih.gov |
| Metabolic Diseases | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Inhibition for potential diabetes treatment nih.gov |
| Infectious Diseases | Bacteria and Fungi | Antimicrobial activity researchgate.net |
| Biochemistry | Various enzymes and receptors | Enzyme inhibition and receptor binding studies chemimpex.com |
Contextualizing this compound within Broader Chemical Research Landscapes
Within the broader landscape of chemical research, this compound represents the convergence of two highly significant structural motifs: the piperidine scaffold and the urea functional group. The combination of a proven heterocyclic framework with a versatile hydrogen-bonding moiety makes this compound and its analogs attractive tools for medicinal chemists.
The piperidine ring provides a robust, three-dimensional structure that can be readily functionalized to orient substituents in precise spatial arrangements for optimal target interaction. nih.gov The global market for piperidine compounds is growing, reflecting the increasing demand for innovative drugs built upon this scaffold. marketresearchintellect.com
The urea group, in turn, offers a reliable means of establishing strong and directional interactions with biological macromolecules, a fundamental principle in rational drug design. researchgate.netnih.gov Its incorporation is a common strategy to enhance potency and modulate the pharmacokinetic properties of a lead compound. researchgate.net
Therefore, this compound is situated at the intersection of scaffold-based drug design and functional group-oriented medicinal chemistry. It serves as a clear example of a "hybrid" molecule, where different structural components are rationally combined to create compounds with desired biological activities. Research on derivatives, such as 4-piperazinyl quinoline (B57606) derived ureas for anticancer activity, further illustrates this hybrid pharmacophore approach. researchgate.net The exploration of such compounds contributes to the overarching goal of expanding the chemical toolbox for the discovery of new and effective therapeutic agents.
Properties
IUPAC Name |
piperidin-4-ylmethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-7(11)10-5-6-1-3-9-4-2-6/h6,9H,1-5H2,(H3,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZYYZWYSRPUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for Piperidin 4 Ylmethyl Urea
Retrosynthetic Disconnection Strategies for the (Piperidin-4-ylmethyl)urea Framework
A primary retrosynthetic disconnection of this compound points to two key precursors: piperidin-4-ylmethanamine and a urea-forming reagent. This approach simplifies the synthesis into two main stages: the formation of the substituted piperidine (B6355638) ring and the subsequent installation of the urea (B33335) group.
A common starting point for the synthesis of the piperidin-4-ylmethylamine core is 4-cyanopiperidine (B19701) or its N-protected derivatives. The cyano group can be reduced to an aminomethyl group, providing the necessary handle for urea formation. Another disconnection strategy involves starting with a pre-formed piperidine-4-carboxylic acid or its ester, which can be converted to the corresponding amine via a Curtius or Hofmann rearrangement.
Classical and Modern Synthetic Approaches to the Piperidin-4-ylmethyl Moiety
The synthesis of the piperidin-4-ylmethyl moiety, the backbone of the target molecule, can be achieved through several established and contemporary methods.
Classical Approaches:
Reduction of 4-Cyanopiperidine Derivatives: A straightforward method involves the reduction of an N-protected 4-cyanopiperidine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The choice of the N-protecting group is crucial to ensure compatibility with the reaction conditions.
From Piperidine-4-carboxylic Acid Derivatives: Piperidine-4-carboxylic acid or its esters can be converted to the corresponding amide, which then undergoes a Hofmann rearrangement to yield the N-protected piperidin-4-ylmethanamine. Alternatively, the carboxylic acid can be converted to an acyl azide (B81097), which upon Curtius rearrangement and subsequent hydrolysis, provides the desired amine. organic-chemistry.org
Modern Approaches:
Catalytic Amination: More recent methods focus on the direct amination of piperidin-4-ylmethanol derivatives. This can be achieved through various catalytic systems, offering a more atom-economical route.
Multi-component Reactions: The development of one-pot, multi-component reactions allows for the rapid assembly of highly substituted piperidines from simpler starting materials. ajchem-a.com These methods often provide high efficiency and stereoselectivity. ajchem-a.com For instance, a gold-catalyzed annulation procedure has been reported for the direct synthesis of substituted piperidines. ajchem-a.com
Diverse Urea Functional Group Formation Strategies in the Synthesis of this compound
The introduction of the urea functional group is a critical step in the synthesis of this compound. Several methods are available, ranging from classical phosgene-based reactions to safer and more modern alternatives.
Common Urea Formation Strategies:
| Reagent/Method | Description | Key Features |
| Phosgene (B1210022) and Equivalents | Reaction of piperidin-4-ylmethanamine with phosgene or a phosgene equivalent like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). commonorganicchemistry.comnih.gov | Highly reactive but toxic. CDI is a safer, solid alternative. nih.gov |
| Isocyanates | Reaction of the primary amine with an isocyanate. commonorganicchemistry.comwikipedia.org This is a very common and efficient method for forming unsymmetrical ureas. wikipedia.org | Readily available reagents, generally high-yielding reactions. |
| Carbamates | Reaction with reactive carbamates, such as isopropenyl or phenyl carbamates. commonorganicchemistry.com | Isopropenyl carbamates react irreversibly. commonorganicchemistry.com |
| Curtius Rearrangement | In-situ generation of an isocyanate from a carboxylic acid via an acyl azide intermediate. organic-chemistry.orgcommonorganicchemistry.com | Useful when the corresponding amine is not readily available. commonorganicchemistry.com |
| Transamidation | Reaction of a pre-formed urea with an amine, displacing ammonia (B1221849). wikipedia.org | Can be used to prepare cyclic and substituted ureas. wikipedia.org |
| Carbonyl Sulfide (COS) | A one-pot reaction of amines with COS can provide asymmetric ureas under catalyst-free conditions. organic-chemistry.org | Milder and potentially greener alternative. |
The reaction of an amine with an isocyanate is a widely used method due to its simplicity and high efficiency. commonorganicchemistry.comwikipedia.org For the synthesis of this compound, piperidin-4-ylmethanamine would be reacted with a suitable isocyanate or a reagent that generates an isocyanate in situ. The use of safer phosgene substitutes like N,N'-carbonyldiimidazole (CDI) has become increasingly popular to avoid the handling of highly toxic phosgene gas. nih.gov
Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues
The synthesis of enantiomerically pure chiral analogues of this compound is of significant interest, as stereochemistry often plays a crucial role in biological activity. acs.org
Strategies for Asymmetric Synthesis:
Chiral Pool Synthesis: Starting from readily available chiral building blocks. For instance, chiral amino acids can be used to construct the piperidine ring with defined stereocenters.
Chiral Auxiliaries: The use of a chiral auxiliary can direct the stereochemical outcome of a key reaction, such as a Michael addition to form the piperidine ring. The auxiliary is then removed in a subsequent step.
Asymmetric Catalysis: The development of chiral catalysts for reactions such as hydrogenation, cyclization, or amination allows for the direct formation of chiral piperidine derivatives with high enantioselectivity. ajchem-a.comnih.gov For example, gold-catalyzed cyclization of N-homopropargyl amides can lead to chiral piperidin-4-ones. nih.gov
Resolution: Racemic mixtures of piperidine intermediates or the final product can be separated into their individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed, which can serve as precursors to chiral piperidin-4-ylmethylamines. nih.gov This method involves a gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov
Green Chemistry Principles and Sustainable Synthetic Pathways for this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.
Key Green Chemistry Approaches:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions and multi-component reactions are particularly effective in this regard. ajchem-a.com
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water or deep eutectic solvents as the reaction medium. researchgate.net The use of N,N'-carbonyldiimidazole (CDI) instead of phosgene is a prime example of substituting a hazardous reagent. nih.gov
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents reduces waste. This includes the use of metal catalysts, biocatalysts, and organocatalysts. ajchem-a.comrsc.org
Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of the piperidine core. rsc.orgnih.gov For instance, piperidine can be synthesized from bio-renewable tetrahydrofurfurylamine. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Recent research has focused on developing sustainable methods for piperidine synthesis, such as the one-pot transformation of furfural, a bio-based platform chemical, into piperidine. nih.gov
High-Throughput and Automated Synthesis Methodologies for this compound Libraries
High-throughput synthesis (HTS) and automated platforms are invaluable tools for the rapid generation of libraries of this compound analogues for screening and lead optimization in drug discovery. rsc.org
HTS Strategies:
Parallel Synthesis: Performing multiple reactions simultaneously in a spatially separated manner, often in well-plate formats.
Solid-Phase Organic Synthesis (SPOS): Attaching the piperidine core or a precursor to a solid support allows for the use of excess reagents and simplified purification through washing.
Automated Liquid Handlers: Robots can be programmed to perform repetitive liquid handling tasks, such as dispensing reagents and solvents, enabling the unattended synthesis of large compound libraries. nih.gov
The "click chemistry" concept, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, is well-suited for HTS due to its high efficiency, mild reaction conditions, and broad functional group tolerance. rsc.org Libraries of azide-functionalized piperidines could be rapidly reacted with a diverse set of alkynes to generate a library of triazole-containing urea analogues.
Spectroscopic and Advanced Structural Characterization Techniques for Piperidin 4 Ylmethyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (Piperidin-4-ylmethyl)urea, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.
One-Dimensional NMR (¹H, ¹³C) Spectral Analysis
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular structure of this compound.
The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the piperidine (B6355638) ring would likely appear as complex multiplets in the aliphatic region, typically between δ 1.0 and 3.0 ppm. Specifically, the axial and equatorial protons at positions 2, 3, 5, and 6 would show characteristic splitting patterns due to geminal and vicinal coupling. The proton at position 4 of the piperidine ring, being a methine proton, would also resonate in this region, coupled to the adjacent methylene (B1212753) protons. The methylene protons of the -CH₂- group connecting the piperidine ring to the urea (B33335) moiety are expected to appear as a doublet, likely in the range of δ 2.8-3.2 ppm, due to coupling with the adjacent NH proton. The NH proton of the piperidine ring and the two NH protons of the urea group would appear as broad singlets or multiplets, with their chemical shifts being sensitive to solvent, concentration, and temperature. The NH₂ protons of the urea group are anticipated to be in the δ 4.5-6.0 ppm range.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the urea group is expected to be the most downfield signal, typically in the range of δ 158-162 ppm. The carbons of the piperidine ring would resonate in the aliphatic region, with C4 being the most deshielded of the ring carbons due to the substitution pattern. The methylene carbon of the -CH₂- linker would likely appear around δ 45-50 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following data is predictive and based on typical chemical shifts for similar functional groups and structural motifs.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C=O | - | ~160 |
| Piperidine C2, C6 | ~2.9 (axial), ~2.5 (equatorial) | ~45 |
| Piperidine C3, C5 | ~1.7 (axial), ~1.2 (equatorial) | ~30 |
| Piperidine C4 | ~1.5 | ~35 |
| -CH₂- | ~3.0 | ~48 |
| Piperidine NH | Broad, variable | - |
| Urea -NH- | Broad, variable | - |
| Urea -NH₂ | Broad, variable | - |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the signals from the one-dimensional spectra and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments is indispensable. kfupm.edu.sauni.lunih.govnih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the piperidine ring, for instance, showing correlations between the protons at C2/C6 and C3/C5, and between the C4 proton and the adjacent methylene protons. It would also show a correlation between the -CH₂- protons and the adjacent -NH- proton of the urea.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each carbon signal to its attached proton(s). For example, the signal for the -CH₂- carbon would show a cross-peak with the signal for the -CH₂- protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for establishing the connectivity between different functional groups. Key expected correlations for this compound would include:
Correlations from the -CH₂- protons to the C4 and C2/C6 carbons of the piperidine ring.
A correlation from the -CH₂- protons to the urea carbonyl carbon, confirming the attachment of the methylpiperidine moiety to the urea group.
Correlations from the piperidine NH proton to the C2 and C6 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could help determine the preferred conformation of the piperidine ring (e.g., chair conformation) by showing through-space correlations between axial and equatorial protons. For instance, strong cross-peaks between axial protons at positions 2, 4, and 6 would support a chair conformation.
Mass Spectrometry (MS) Applications in Characterizing this compound and its Derivatives
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, C₇H₁₅N₃O, providing strong evidence for the compound's identity. The exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.
Predicted HRMS Data for this compound The following data is predictive.
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₇H₁₆N₃O⁺ | 158.1288 |
| [M+Na]⁺ | C₇H₁₅N₃ONa⁺ | 180.1107 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (e.g., the [M+H]⁺ ion of this compound) to generate a series of product ions. The fragmentation pattern provides valuable information about the compound's structure. The fragmentation of ureas is known to proceed through characteristic pathways. vulcanchem.com
For this compound, key fragmentation pathways are expected to involve:
Cleavage of the C-N bond between the methylene group and the urea moiety, leading to the formation of a piperidin-4-ylmethyl cation and a neutral urea molecule, or vice versa.
Loss of ammonia (B1221849) or isocyanic acid from the urea group.
Ring-opening fragmentation of the piperidine ring.
Predicted Key MS/MS Fragments for this compound The following data is predictive and based on common fragmentation patterns.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss |
| 158.13 | 114.11 | CH₃N₂O |
| 158.13 | 98.11 | C₂H₄N₂O |
| 158.13 | 83.09 | C₂H₅N₃O |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" of the compound, allowing for the identification of functional groups.
For this compound, the IR spectrum is expected to show characteristic absorption bands:
N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and another band for the -NH- group.
C-H stretching: Bands in the 3000-2800 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the piperidine ring and the methylene group.
C=O stretching (Amide I band): A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the urea carbonyl group.
N-H bending (Amide II band): A band around 1620-1580 cm⁻¹ arising from the bending vibration of the N-H bonds.
C-N stretching: Bands in the 1400-1200 cm⁻¹ region.
The Raman spectrum would provide complementary information. While the polar C=O and N-H bonds would give strong signals in the IR spectrum, the less polar C-C and C-H bonds of the piperidine ring might show more intense signals in the Raman spectrum. The symmetric vibrations of the molecule would also be more Raman active.
Predicted Vibrational Frequencies for this compound The following data is predictive and based on characteristic group frequencies.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| -NH₂ and -NH | Stretching | 3400-3200 (strong, broad) | 3400-3200 (weak) |
| -CH₂ and -CH | Stretching | 3000-2800 (medium) | 3000-2800 (strong) |
| C=O | Stretching (Amide I) | 1680-1650 (very strong) | 1680-1650 (medium) |
| -NH | Bending (Amide II) | 1620-1580 (strong) | 1620-1580 (weak) |
| C-N | Stretching | 1400-1200 (medium) | 1400-1200 (medium) |
X-ray Crystallography for Solid-State Structural Determination of this compound and Cocrystals
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This technique would provide unambiguous information on the bond lengths, bond angles, and conformation of the this compound molecule in the solid state. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds, which are crucial in dictating the crystal packing.
The urea moiety is a well-known former of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. mdpi.comresearchgate.net The formation of cocrystals with this compound could be a strategy to modify its physicochemical properties. X-ray diffraction is essential to confirm the formation of a cocrystal and to understand the supramolecular synthons, which are the characteristic patterns of intermolecular interactions. rsc.org For instance, urea is known to form a "urea tape" motif in some cocrystals, a feature that could be investigated in cocrystals of this compound. researchgate.netrsc.org
While specific crystallographic data for this compound is not publicly available, a hypothetical data table is presented below to illustrate the typical parameters obtained from a single-crystal X-ray diffraction experiment.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C7H15N3O |
| Formula Weight | 157.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.345 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1018.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.025 |
Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Investigating Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are powerful tools for studying chiral molecules. rsc.org A molecule is chiral if it is non-superimposable on its mirror image. This compound itself is not inherently chiral. However, if it were to be derivatized with a chiral auxiliary or if a chiral center were introduced into the piperidine ring, the resulting enantiomers could be distinguished and their purity assessed using CD spectroscopy.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique for each enantiomer and can be used to determine the enantiomeric excess (ee) of a sample. Furthermore, the absolute configuration of a chiral center can often be determined by comparing the experimental CD spectrum with that predicted by theoretical calculations. nih.gov
While no studies on the chiroptical properties of chiral derivatives of this compound have been reported, the general principles of the technique would apply.
Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transition Studies
Thermal analysis techniques are crucial for characterizing the physicochemical properties of a solid material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and solid-solid phase transitions. For this compound, DSC would provide its melting point and the associated enthalpy of fusion. In the case of cocrystals, DSC can reveal the formation of a new crystalline phase with a distinct melting point, often intermediate between the melting points of the individual components. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of a compound and to study decomposition processes. For this compound, a TGA thermogram would show the temperature at which it begins to decompose. researchgate.net In the case of solvates or hydrates, TGA can quantify the amount of solvent or water present in the crystal lattice. researchgate.net
Table 2: Hypothetical Thermal Analysis Data for this compound
| Technique | Parameter | Value |
|---|---|---|
| DSC | Melting Point (Onset) | 145 °C |
| Enthalpy of Fusion | 25 kJ/mol |
Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.
The combination of these advanced analytical techniques provides a comprehensive understanding of the solid-state structure and thermal behavior of this compound, which is essential for its development and potential applications in various scientific fields.
Chemical Reactivity and Transformation Mechanisms of Piperidin 4 Ylmethyl Urea
Reactions Involving the Piperidine (B6355638) Ring System of (Piperidin-4-ylmethyl)urea
The piperidine ring, a saturated heterocycle, is a common scaffold in medicinal chemistry. The secondary amine within this ring is the primary site of reactivity.
The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile, readily participating in N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the substitution of the hydrogen atom on the piperidine nitrogen with an alkyl group. It typically proceeds via an SN2 mechanism where the amine attacks an alkyl halide. The reaction is often carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed as a byproduct. researchgate.net For example, the reaction of this compound with methyl iodide in the presence of a suitable base would yield N-methyl-(Piperidin-4-ylmethyl)urea. The choice of solvent, such as anhydrous acetonitrile (B52724) or DMF, can influence the reaction rate and yield. researchgate.net
N-Acylation: The introduction of an acyl group onto the piperidine nitrogen is achieved through reaction with acylating agents like acid chlorides or anhydrides. This reaction forms a stable amide linkage. For instance, treatment of this compound with acetyl chloride in the presence of a base would produce N-acetyl-(Piperidin-4-ylmethyl)urea. These reactions are generally high-yielding and are widely used to modify the properties of piperidine-containing molecules. google.com
| Reaction Type | Reagent Example | Product Example |
| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-(Piperidin-4-ylmethyl)urea |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-(Piperidin-4-ylmethyl)urea |
| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | N-Benzyl-(Piperidin-4-ylmethyl)urea |
| N-Acylation | Benzoyl Chloride (C₆H₅COCl) | N-Benzoyl-(Piperidin-4-ylmethyl)urea |
While direct functionalization of the carbon atoms of the piperidine ring in this compound is challenging, it can be achieved through multi-step synthetic sequences. A common strategy involves the use of a pre-functionalized piperidine starting material. For example, starting the synthesis with a substituted 4-(aminomethyl)piperidine would result in a this compound derivative with substituents on the piperidine ring.
More advanced methods, such as regioselective alkylation at the 3-position of the piperidine ring, can be achieved by first converting the piperidine to an enamine or a related intermediate. odu.edu However, the application of such methods directly to this compound is not widely reported and would likely require protection of the urea (B33335) functionality.
Transformations Centered on the Urea Functional Group
The urea moiety possesses both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, allowing for a variety of transformations.
The nitrogen atoms of the urea group are less nucleophilic than the piperidine nitrogen due to resonance with the adjacent carbonyl group. nih.gov However, they can undergo substitution reactions under certain conditions. Direct alkylation of the urea nitrogens is possible but often requires harsh conditions and may lead to mixtures of products, including O-alkylation. rsc.org A more controlled approach involves the generation of a urea anion using a strong base like sodium hydride, which increases the nucleophilicity of the nitrogen and facilitates reaction with an electrophile. semanticscholar.org
The urea linkage can be cleaved through hydrolysis under either acidic or basic conditions. nih.gov This reaction proceeds by nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the urea. The hydrolysis of urea is a slow process but can be significantly accelerated by the presence of enzymes like urease. nih.govrsc.org The products of hydrolysis are 4-(aminomethyl)piperidine and carbamic acid, which subsequently decomposes to ammonia (B1221849) and carbon dioxide. stackexchange.com
The re-formation of the urea linkage is a key step in the synthesis of this compound and its derivatives. A common method involves the reaction of 4-(aminomethyl)piperidine with an isocyanate. nih.gov Alternatively, the amine can be reacted with potassium cyanate in water. rsc.orgbeilstein-journals.org Phosgene (B1210022) or its equivalents can also be used to generate a carbamoyl chloride intermediate, which then reacts with an amine to form the urea. nih.gov
Electrophilic and Nucleophilic Reactions of the this compound Moiety
Nucleophilic Character: The molecule has multiple nucleophilic centers. The secondary amine in the piperidine ring is the most nucleophilic site. The nitrogen atoms of the urea group also exhibit nucleophilicity, although to a lesser extent. semanticscholar.orgacs.org These sites are prone to attack by various electrophiles.
Electrophilic Character: The carbonyl carbon of the urea group is the primary electrophilic center. It is susceptible to attack by nucleophiles, as seen in the hydrolysis reaction. The reactivity of this carbon can be enhanced by protonation of the carbonyl oxygen under acidic conditions.
The dual functionality of this compound makes it a versatile building block in organic synthesis, particularly for the creation of libraries of compounds for drug discovery. mdpi.com
Oxidative and Reductive Transformations of this compound
The reactivity of this compound in redox reactions is centered on the piperidine ring, as the urea functional group is generally stable under common oxidative and reductive conditions.
Oxidative Transformations
The secondary amine of the piperidine ring is the most likely site for oxidation. Depending on the oxidant and reaction conditions, several products can be anticipated.
N-Oxidation: Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA), can oxidize the piperidine nitrogen to form the corresponding N-hydroxypiperidine or piperidine N-oxide. N-oxides are known metabolites of many tertiary and secondary amine drugs and can sometimes act as prodrugs, being converted back to the parent amine in vivo google.comnih.gov. The oxidation of piperidine precursors to stable N-oxyl radicals (like TEMPO) is also a well-established transformation, although it often requires specific reagents researchgate.net.
Dehydrogenation: Stronger oxidizing conditions or catalytic processes can lead to dehydrogenation of the piperidine ring, forming tetrahydropyridine or pyridine derivatives. In biological systems, for instance, the metabolic oxidation of 1,4-dihydropyridines to pyridines is a known pathway nih.gov. Studies on the atmospheric degradation of piperidine by OH radicals show that H-abstraction can occur from both the N-H and C-H bonds, leading to the formation of 2,3,4,5-tetrahydropyridine as a major product nih.govacs.orgresearchgate.net.
Ring Opening: Under harsh oxidative conditions, cleavage of the C-N bonds within the piperidine ring can occur. Microbial degradation of piperidine has been shown to proceed via initial glutamylation followed by hydroxylation, representing a biological pathway for ring functionalization and eventual breakdown nih.gov.
Reductive Transformations
The this compound molecule is largely stable to reduction. The urea carbonyl is resistant to typical reducing agents like sodium borohydride, and the saturated piperidine ring is already in a reduced state.
However, reductive processes are fundamental to the synthesis of the piperidine moiety itself. The most common synthetic route to piperidines involves the catalytic hydrogenation of corresponding pyridine precursors researchgate.net. This transformation is typically achieved using hydrogen gas and a transition metal catalyst under pressure.
Acid-Base Chemistry and Protonation State Influence on Reactivity
This compound possesses two sites capable of accepting a proton: the secondary amine of the piperidine ring and the carbonyl oxygen or nitrogens of the urea group. The basicity of the piperidine nitrogen (pKa of piperidinium (B107235) ion is ~11.2) is substantially greater than that of the urea moiety (pKa of protonated urea is ~0.1). Consequently, under physiological or moderately acidic conditions, the piperidine nitrogen will exist predominantly in its protonated, or piperidinium, form.
Nucleophilicity: The neutral piperidine is a potent nucleophile, readily participating in reactions like alkylations and acylations. Upon protonation, the lone pair of electrons on the nitrogen is no longer available, effectively quenching its nucleophilicity.
Oxidation: Protonation of the piperidine nitrogen protects it from oxidation, as the formation of an N-oxide or related species is inhibited.
C-N Bond Stability: While protonation generally stabilizes the molecule, theoretical studies on piperidine hydrogenolysis suggest that protonation can facilitate the cleavage of C-N bonds on certain catalyst surfaces by lowering the activation energy barrier researchgate.net.
Conformational Effects: The introduction of a positive charge on the piperidine ring can influence its conformational equilibrium and interactions with biological targets or other reactants. The protonation state is known to be a pivotal factor for properties like solubility, lipophilicity, and permeability, which in turn affect bioavailability nih.gov. In nucleophilic aromatic substitution reactions involving pyridinium ions, the protonation state of the attacking piperidine nucleophile is a key factor in the reaction mechanism nih.gov.
Derivatization and Analogue Design Strategies for Piperidin 4 Ylmethyl Urea
Scaffold Modification and Diversity-Oriented Synthesis of (Piperidin-4-ylmethyl)urea Analogues
Scaffold modification is a fundamental strategy for exploring the chemical space around the this compound core. This involves altering the piperidine (B6355638) ring, the urea (B33335) group, or the substituents attached to them to generate a library of diverse analogues.
One common approach is the N-substitution of the piperidine ring. The nitrogen atom of the piperidine can be acylated, alkylated, or arylated to introduce a wide variety of functional groups. For instance, the synthesis of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 antagonists involved reacting 4-amino-1-Boc-piperidine with various aryl isocyanates, followed by deprotection and subsequent reductive amination to introduce further diversity at the piperidine nitrogen. lookchem.com This modular synthesis allows for the exploration of different substituents to probe their effect on biological activity.
Diversity-oriented synthesis (DOS) aims to generate structurally complex and diverse small molecules from simple starting materials. nih.gov For the this compound scaffold, DOS principles can be applied to create libraries of compounds with variations in all three main components. For example, a combinatorial approach could involve a set of substituted piperidines, a collection of isocyanates to form the urea moiety, and various functional groups to be installed on the piperidine nitrogen. Continuous flow synthesis has also been utilized to create libraries of urea compounds based on a piperidine-4-one scaffold, demonstrating an efficient method for generating diversity. nih.govresearchgate.net
Modifications can also include altering the core piperidine ring itself, for example, by introducing substituents directly onto the carbon atoms of the ring or by changing its conformation. nih.gov In some cases, more drastic modifications, such as the complete elimination of the piperidine ring, have been explored to determine the minimal structural requirements for activity. mdpi.comnih.gov
Rational Design Principles for Modulating Molecular Recognition
Rational drug design leverages an understanding of the target's three-dimensional structure and the nature of ligand-receptor interactions to design molecules with improved affinity and selectivity. For analogues of this compound, this involves considering how modifications will affect interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
In the development of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists based on a piperidin-4-yl-urea scaffold, rational design was employed to reduce off-target effects, specifically affinity for the hERG potassium channel. nih.gov By analyzing the structure of existing potent antagonists, researchers identified that introducing a urea group in place of an amide and optimizing the substituents could minimize hERG inhibition while maintaining MCH-R1 antagonism. nih.gov
Another principle is pharmacophore hybridization, which involves combining structural features from different known active molecules. This was applied in the design of novel NLRP3 inflammasome inhibitors by merging the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with an acrylic acid derivative. nih.govresearchgate.net The resulting hybrid compounds were then systematically modified to optimize activity. nih.govresearchgate.net Structure-based design, guided by the X-ray crystal structure of a target protein, allows for the precise placement of functional groups to maximize favorable interactions. For example, knowing the hydrogen bond donors and acceptors in a binding pocket can guide the design of the urea moiety and its substituents to form optimal hydrogen bonds. mdpi.com
Structure-Activity Relationship (SAR) Studies Focused on the this compound Scaffold
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. By systematically modifying a lead compound and evaluating the activity of the resulting analogues, researchers can identify key pharmacophoric elements.
For a series of 1-aryl-3-piperidin-4-yl-urea derivatives targeting the CXCR3 receptor, SAR studies established several key requirements for affinity. lookchem.com It was found that a wide range of aromatic groups on the urea could yield potent antagonists, with 3,5-bis(trifluoromethyl)phenyl being particularly effective. lookchem.com This indicates that electron-withdrawing groups and steric bulk in this position are well-tolerated and can enhance potency. Further SAR exploration on the piperidine nitrogen substituent revealed that specific alkyl and cycloalkyl groups could significantly improve potency. lookchem.com
In the context of NLRP3 inhibitors, SAR studies on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold (where the benzimidazolone can be considered a constrained urea analogue) revealed the importance of the linker connecting a 2-chlorobenzene moiety to the piperidine ring. mdpi.comnih.gov An acetamide (B32628) bridge was found to be active, while shortening the linker or removing the carbonyl group led to inactive compounds. nih.gov This highlights the critical role of the linker's length and composition in positioning the functional groups correctly for interaction with the target.
The following table summarizes SAR findings for different this compound-containing scaffolds.
| Scaffold/Target | Modification Area | SAR Finding | Reference |
| 1-Aryl-3-piperidin-4-yl-urea / CXCR3 Antagonists | Aryl group on urea | 3,5-bis(trifluoromethyl)phenyl group showed high potency (Ki of 36 nM). | lookchem.com |
| 1-Aryl-3-piperidin-4-yl-urea / CXCR3 Antagonists | Piperidine N-substituent | Reductive amination with various aldehydes explored steric requirements for potency. | lookchem.com |
| 1-(Piperidin-4-yl)-benzoimidazole / NLRP3 Inhibitors | Linker to piperidine | An acetamide bridge was optimal; shorter linkers or removal of the carbonyl group resulted in loss of activity. | nih.gov |
| Piperidin-4-yl-urea / MCH-R1 Antagonists | Replacement of amide with urea | Resulted in potent MCH-R1 antagonists with reduced hERG inhibition. | nih.gov |
Bioisosteric Replacement Strategies within the this compound Framework
Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. This is a powerful tool in medicinal chemistry.
Within the this compound framework, several bioisosteric replacements have been explored:
Urea Moiety: The urea group can be replaced by other functionalities capable of similar hydrogen bonding interactions. Thiourea (B124793) is a classic bioisostere, where the carbonyl oxygen is replaced by sulfur. nih.govresearchgate.net Amide and carbamate (B1207046) groups have also been investigated as replacements or modifications. nih.govnih.govmdpi.com In the development of NLRP3 inhibitors, replacing a benzimidazol-2-one (B1210169) moiety with urea-like substructures was a key strategy. mdpi.comnih.gov
Piperidine Ring: The piperidine ring can be replaced by other cyclic amines. Piperazine (B1678402) is a common bioisostere, offering an additional site for substitution which can be used to modulate solubility and other properties. nih.govmdpi.comresearchgate.net Other heterocycles, such as pyrazole, have also been incorporated into urea-containing scaffolds. mdpi.comnih.gov
Aromatic/Substituent Groups: In analogues where the urea is substituted with an aromatic ring, this ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions. lookchem.com
The following table provides examples of bioisosteric replacements for the this compound scaffold.
| Original Group | Bioisosteric Replacement | Rationale/Outcome | Reference(s) |
| Urea | Thiourea | Similar hydrogen bonding capacity, alters electronic properties. | nih.govresearchgate.net |
| Urea | Benzimidazol-2-one | Constrained urea analogue, explored as a scaffold for NLRP3 inhibitors. | mdpi.comnih.gov |
| Amide | Urea | Improved selectivity against hERG for MCH-R1 antagonists. | nih.gov |
| Piperidine | Piperazine | Introduces another nitrogen for substitution, potentially improving solubility and allowing for further derivatization. | nih.govmdpi.com |
Linker Chemistry and Conjugation Strategies for this compound
The methylene (B1212753) group between the piperidine C4 position and the urea nitrogen acts as a simple linker. The nature of this linker can be critical for biological activity, and its modification is an important aspect of analogue design.
Strategies include:
Varying Linker Length and Flexibility: The length of the linker can be extended or shortened to optimize the distance and orientation between the piperidine ring and the urea moiety. mdpi.comnih.gov The flexibility can be altered by introducing rigid elements like double bonds or aromatic rings, or by using more flexible alkyl chains.
Introducing Functionality: The linker can be functionalized with other groups to introduce new interaction points or to attach the molecule to other entities. For example, in a study of NLRP3 inhibitors, the linker was modulated from an acryloyl group to a propanoyl group to generate non-covalent inhibitors. mdpi.com
Conjugation to Other Molecules: The this compound scaffold can be conjugated to other molecules, such as peptides, antibodies, or fluorescent tags. This often involves incorporating a reactive handle into the molecule, for instance, by modifying a substituent on the piperidine nitrogen. Urea-containing linkers are also used in the synthesis of antibody-drug conjugates (ADCs), where they connect the cytotoxic payload to the antibody. medchemexpress.com
The Role of the Piperidine Ring and Urea Group in Molecular Interaction Design
Both the piperidine ring and the urea group play crucial roles in how this compound and its analogues interact with biological targets. nih.govresearchgate.net
The Urea Group: The urea moiety is a key pharmacophoric element due to its ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.govmdpi.com This allows it to form multiple, stable hydrogen bonds with protein targets, which is often critical for high-affinity binding. nih.gov The delocalization of electrons across the N-C-N bond gives the urea functionality a degree of conformational restriction. nih.gov The geometry of the urea group can stabilize specific conformations required for binding and can also participate in stacking interactions with aromatic residues in a protein's binding pocket. nih.gov
The Piperidine Ring: The piperidine ring is a versatile scaffold in drug design. mdpi.com Its key features include:
A Basic Nitrogen Atom: The piperidine nitrogen is typically basic and will be protonated at physiological pH. This positive charge can form important ionic interactions or salt bridges with acidic residues (e.g., aspartate or glutamate) in a binding site.
A 3D Scaffold: As a non-aromatic, saturated ring, piperidine provides a three-dimensional scaffold that can position substituents in specific spatial orientations. Its chair conformation can place substituents in either axial or equatorial positions, which can have a profound impact on binding affinity.
Hydrophobic Surface: The methylene groups of the piperidine ring provide a hydrophobic surface that can engage in favorable van der Waals or hydrophobic interactions with nonpolar regions of a binding pocket.
A Point of Attachment: The piperidine nitrogen serves as a convenient point for attaching various substituents to modulate the molecule's properties, such as its potency, selectivity, and solubility. researchgate.net
Computational and Theoretical Chemistry Studies of Piperidin 4 Ylmethyl Urea
Quantum Mechanical (QM) Calculations for Electronic Structure, Geometry Optimization, and Conformational Analysis
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of (Piperidin-4-ylmethyl)urea. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, preferred geometry, and the relative energies of its different spatial arrangements (conformers).
Electronic Structure: QM methods, such as Density Functional Theory (DFT), can elucidate the distribution of electrons within the this compound molecule. This includes identifying regions of high and low electron density, which are crucial for understanding its reactivity and intermolecular interactions. The urea (B33335) moiety, with its delocalized electrons across the nitrogen and oxygen atoms, and the piperidine (B6355638) ring's nitrogen atom are key features of its electronic landscape. nih.gov
Geometry Optimization: These calculations determine the most stable three-dimensional structure of the molecule by finding the arrangement of atoms that corresponds to the lowest energy state. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles of the piperidine ring, the urea group, and the methylene (B1212753) linker. The piperidine ring can exist in different conformations, such as chair and twist forms, and QM calculations can determine the most stable of these. rsc.org
Conformational Analysis: this compound has several rotatable bonds, leading to a variety of possible conformers. Conformational analysis using QM methods systematically explores these different arrangements to identify low-energy conformers and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target. Studies on similar piperidine-containing molecules have used these methods to explore conformational dynamics. rsc.org
A hypothetical table of calculated properties for the most stable conformer of this compound is presented below.
| Property | Calculated Value | Method |
| Dipole Moment | Value | DFT/B3LYP |
| HOMO Energy | Value | DFT/B3LYP |
| LUMO Energy | Value | DFT/B3LYP |
| Total Energy | Value | DFT/B3LYP |
Molecular Dynamics (MD) Simulations of this compound in Solvent and Biological Environments
Molecular dynamics simulations offer a way to observe the dynamic behavior of this compound over time, providing insights into its interactions with its environment.
Solvent Environments: MD simulations can model how this compound behaves in a solvent, typically water, to understand its solvation properties. These simulations can reveal how water molecules arrange themselves around the solute and the nature of the hydrogen bonds formed between the urea and piperidine groups and the surrounding water. Studies on related urea derivatives have used MD simulations to investigate their effects on the structure and dynamics of aqueous solutions. researchgate.net
Biological Environments: To understand how this compound might behave in a physiological context, MD simulations can be performed with the molecule embedded in a model biological membrane or in the presence of a protein. These simulations can show how the molecule partitions into different environments and how its conformation changes upon interacting with biological macromolecules. For instance, simulations of urea derivatives with proteins have provided insights into how these molecules can alter protein-ligand interactions. nih.gov
Molecular Docking and Affinity Prediction Studies for this compound and its Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein receptor. This is crucial for understanding the potential biological activity of this compound.
Molecular Docking: Docking algorithms place the this compound molecule into the binding site of a target protein in various possible conformations and orientations. A scoring function then estimates the binding affinity for each pose, identifying the most likely binding mode. Studies on similar piperidinyl urea derivatives have successfully used molecular docking to understand their interactions with targets like the hERG potassium channel and CXCR3 receptors. nih.govnih.gov The urea moiety is often involved in forming key hydrogen bonds with the target protein. nih.govnih.gov
Affinity Prediction: Based on the docking pose, the binding affinity, often expressed as a binding energy or an inhibitory constant (Ki), can be predicted. This provides a quantitative measure of how strongly this compound is likely to bind to a particular target. For example, docking studies on diaryl urea derivatives have predicted binding energies against B-RAF kinase. nih.govresearchgate.net
A hypothetical table summarizing docking results for this compound against a potential target is shown below.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Hypothetical Kinase | Value | Residue 1, Residue 2, Residue 3 |
| Hypothetical GPCR | Value | Residue A, Residue B, Residue C |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies
QSAR and QSPR are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.
QSAR: For a series of analogs of this compound, QSAR models can be developed to predict their biological activity based on calculated molecular descriptors. These descriptors can include electronic, steric, and hydrophobic parameters. QSAR studies on piperidinyl urea derivatives have identified key molecular properties, such as polar surface area and specific volume and shape descriptors, that are important for their biological activities. nih.gov
QSPR: QSPR models can predict the physicochemical properties of this compound and its analogs, such as solubility, lipophilicity (logP), and melting point. These properties are crucial for drug development. For instance, QSAR analyses of urea-substituted pyrimidines have highlighted the importance of lipophilicity for their antimalarial activity. nih.gov
Prediction of Spectroscopic Parameters from First Principles Calculations
First principles calculations, a type of quantum mechanical calculation, can be used to predict the spectroscopic properties of this compound.
These calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra of the molecule. This information can be invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. For instance, the synthesis of piperidin-4-one derivatives, a related class of compounds, often involves characterization by FT-IR and 1H NMR spectroscopy. researchgate.netasianpubs.org
A hypothetical table of predicted spectroscopic data is presented below.
| Spectrum | Predicted Peaks |
| 1H NMR | Chemical shifts for piperidine, methylene, and urea protons |
| 13C NMR | Chemical shifts for all unique carbon atoms |
| IR | Frequencies for N-H stretch, C=O stretch, C-N stretch |
Cheminformatics Approaches to this compound Chemical Space Exploration
Cheminformatics utilizes computational methods to analyze and organize large sets of chemical data, which can be applied to explore the chemical space around this compound.
By analyzing databases of known compounds, cheminformatics tools can identify molecules with similar structural features or predicted properties to this compound. This can help in designing new analogs with potentially improved activity or properties. The exploration of the chemical space of fragments, including piperidine-based structures, is a common strategy in drug discovery to identify novel molecular scaffolds. nih.gov This involves analyzing the three-dimensional shapes and diversity of related molecules.
Analytical Methodologies for Detection and Quantification of Piperidin 4 Ylmethyl Urea
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a polar, non-volatile compound like (Piperidin-4-ylmethyl)urea, liquid chromatography is the most direct approach, while gas chromatography can be utilized after appropriate chemical modification (derivatization).
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purity assessment of non-volatile compounds such as this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve the desired resolution, sensitivity, and analysis time.
Due to the polar nature of the piperidine (B6355638) and urea (B33335) moieties, reversed-phase HPLC (RP-HPLC) is a suitable starting point. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of this compound would be influenced by the hydrophobicity of the molecule and its interactions with the stationary phase.
A critical consideration for the HPLC analysis of this compound is its lack of a strong chromophore, which would result in poor sensitivity with standard UV-Vis detection. To overcome this, several strategies can be employed. One approach is pre-column derivatization, where the analyte is reacted with a reagent to introduce a chromophoric or fluorophoric tag. For instance, the secondary amine of the piperidine ring or the primary amines of the urea group could be targeted. A common derivatizing agent for amines is 4-toluenesulfonyl chloride (PTSC), which introduces a UV-active tosyl group. nih.govoup.com
Alternatively, a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), can be used. These detectors are nearly universal for non-volatile analytes and provide a response that is proportional to the mass of the analyte.
The mobile phase composition is another key parameter. A typical mobile phase for the analysis of polar compounds on a C18 column would consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.netsielc.com To improve peak shape and retention for basic compounds like this compound, an acidic modifier such as formic acid or phosphoric acid is often added to the mobile phase. nih.govresearchgate.netsielc.com This suppresses the ionization of the piperidine nitrogen, leading to more symmetrical peaks.
A hypothetical HPLC method for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique that is typically used for volatile and thermally stable compounds. This compound, being a polar molecule with multiple hydrogen bonding sites, is non-volatile and would not be amenable to direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue.
Several derivatization strategies can be considered. Silylation is a common approach for compounds containing active hydrogens, such as those in the urea and piperidine functional groups. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with tert-butyldimethylsilyl (TBDMS) groups, thereby increasing the volatility of the molecule. google.com
Another option is acylation. The use of reagents like pentafluorobenzoyl chloride can derivatize the amine groups, leading to a less polar and more volatile product suitable for GC analysis. oup.com Methylation using a reagent like iodomethane (B122720) in the presence of a strong base has also been shown to be effective for derivatizing urea herbicides for GC analysis. rsc.org
Once derivatized, the compound can be analyzed on a standard non-polar or mid-polar capillary GC column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. Detection can be achieved using a Flame Ionization Detector (FID), which is a universal detector for organic compounds, or a more selective detector like a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds. rsc.org
A potential GC method for the analysis of derivatized this compound is outlined in the table below.
| Parameter | Condition |
| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
Chiral Chromatography for Enantiomeric Purity Analysis
The structure of this compound itself is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into the molecule, for example, by substitution on the piperidine ring, or if it were part of a more complex chiral molecule, the analysis of its enantiomeric purity would be crucial. researchgate.net Chiral chromatography is the most widely used technique for the separation of enantiomers.
This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and have demonstrated broad applicability in separating a wide range of chiral compounds, including those with piperidine rings. epa.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
Similar to standard HPLC, the choice of mobile phase is critical for achieving good enantioseparation. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions can be employed, and the selection depends on the specific CSP and the analyte.
In cases where the enantiomers lack a chromophore, pre-column derivatization with a UV-active or fluorescent chiral derivatizing agent can be used. This not only aids in detection but can also enhance the chiral recognition by the CSP.
A hypothetical chiral HPLC method for a chiral analogue of this compound is described in the table below.
| Parameter | Condition |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (80:20, v/v) with 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 220 nm (assuming a chromophore is present or introduced) |
| Injection Volume | 10 µL |
Hyphenated Techniques for Enhanced Analytical Specificity and Sensitivity
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, offer unparalleled specificity and sensitivity for the analysis of chemical compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the quantification of this compound in complex matrices, such as biological fluids or environmental samples. The combination of the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer provides a high degree of confidence in the identification and quantification of the analyte. rsc.orgnih.govresearchgate.net
For the analysis of this compound, electrospray ionization (ESI) in the positive ion mode would be the preferred ionization technique, as the basic nitrogen atoms in the piperidine ring are readily protonated to form a pseudomolecular ion [M+H]+. rsc.org
In the tandem mass spectrometer, the [M+H]+ ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent selectivity and significantly reduces background noise, leading to very low limits of detection.
Sample preparation for LC-MS/MS analysis often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components that could interfere with the analysis or cause ion suppression.
A potential LC-MS/MS method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MS/MS Transition | Precursor Ion (m/z) -> Product Ion (m/z) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. As with GC analysis, this compound requires derivatization to increase its volatility and thermal stability. google.com
Following derivatization, the analyte is introduced into the GC-MS system. The separated components from the GC column enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the molecular ion and a characteristic pattern of fragment ions, serves as a "fingerprint" for the compound, allowing for its unambiguous identification.
For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored. This increases the sensitivity of the analysis by reducing the noise from other ions.
The derivatization methods discussed for GC analysis are also applicable here. The choice of derivatizing agent can influence the fragmentation pattern in the mass spectrometer, which can be optimized for sensitivity and selectivity.
A hypothetical GC-MS method for the analysis of derivatized this compound is provided in the table below.
| Parameter | Condition |
| Derivatization Reagent | Pentafluorobenzoyl chloride |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the mass spectrum of the derivative |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
Electrochemical Methods for Detection and Characterization
Electrochemical methods provide a powerful alternative for the detection and characterization of this compound. These techniques measure changes in electrical properties (such as potential or current) resulting from electrochemical reactions involving the analyte. Both the piperidine and urea moieties of the target compound can be electrochemically active under specific conditions.
Potentiometry, which measures the potential of a solution between two electrodes, has been successfully applied to the analysis of drugs containing piperidine groups. nih.gov Modified polymeric membrane electrodes can be designed to be selective for the piperidinium (B107235) ion, allowing for direct potentiometric titrations. This approach offers a simple and cost-effective means of quantification.
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are also highly applicable. These methods involve applying a varying potential to an electrode and measuring the resulting current. The piperidine ring can undergo electrochemical reactions; for instance, N-hydroxypiperidines have been shown to be reducible. acs.org The electrochemical behavior would likely involve oxidation or reduction of the nitrogen atom within the piperidine ring.
The urea functional group itself is electroactive and its electrochemical synthesis from CO2 and nitrogenous small molecules is an area of active research, underscoring the possibility of its electrochemical detection. researchgate.net The development of advanced catalysts can enhance the efficiency and selectivity of electrochemical reactions involving urea. researchgate.net For this compound, a voltammetric method would likely involve its adsorption onto an electrode surface followed by an electron transfer process, generating a current signal proportional to its concentration.
Table 2: Potential Electrochemical Methods for this compound Analysis
| Technique | Target Moiety | Principle | Potential Application | Source |
|---|---|---|---|---|
| Potentiometry | Piperidine | Measures potential difference using ion-selective electrodes. | Quantification via titration. | nih.gov |
| Cyclic Voltammetry (CV) | Piperidine, Urea | Measures current response to a triangular potential sweep. | Characterization of redox behavior. | acs.org |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of small, polar molecules like this compound. Separation in CE is based on the differential migration of analytes in an electric field applied across a narrow-bore capillary filled with an electrolyte solution. The migration speed is dependent on the analyte's charge-to-size ratio.
Given its basic piperidine group, this compound will be positively charged in acidic buffer solutions. This allows for its separation using standard Capillary Zone Electrophoresis (CZE), the simplest mode of CE. The high efficiency of CE enables the separation of the target compound from structurally similar impurities and matrix components. nih.gov
Different modes of CE can be employed to optimize the analysis. Micellar Electrokinetic Chromatography (MEKC), which uses surfactants (micelles) as a pseudo-stationary phase, can be used to separate neutral and charged analytes and could resolve this compound from any uncharged impurities. nih.gov Furthermore, chiral selectors can be added to the buffer to achieve the enantiomeric separation of chiral compounds. nih.gov
Detection in CE is typically performed using UV-Vis absorbance or, for higher sensitivity and selectivity, by coupling the CE system to a mass spectrometer (CE-MS). nih.gov The low sample and reagent consumption, coupled with high separation efficiency and speed, make CE an attractive method for the routine analysis of this compound in various samples. nih.gov
Sample Preparation and Matrix Effects in the Analytical Quantification of this compound
Accurate quantification of this compound, particularly at low concentrations in complex matrices such as biological fluids or environmental samples, is highly dependent on effective sample preparation. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. Failure to adequately clean up a sample can lead to significant matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal in techniques like mass spectrometry, leading to inaccurate results. nih.gov
Solid-Phase Extraction (SPE) is one of the most widely used techniques for sample preparation in pharmaceutical analysis. researchgate.net It offers high recovery rates, simplicity, and good reproducibility. researchgate.net For this compound, a cation-exchange SPE sorbent could be employed to retain the protonated piperidine group, allowing interfering neutral and anionic compounds to be washed away. The analyte is then eluted with a suitable solvent.
A variation of SPE is dispersive Solid-Phase Extraction (dSPE), where the sorbent is added directly to the sample extract. nih.gov This method is rapid and effective for removing matrix components. nih.gov
Another sample preparation strategy is pre-column derivatization, which can be used to improve the chromatographic properties or detectability of the analyte. nih.gov As discussed in section 7.3, derivatization with a fluorogenic reagent like xanthydrol would be a form of sample preparation to enable sensitive fluorescence detection. nih.govresearchgate.net
The choice of sample preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the analytical technique being used. Method validation must always include an assessment of matrix effects and analyte recovery to ensure the reliability of the quantitative data. nih.gov
Table 3: Sample Preparation Techniques for this compound
| Technique | Principle | Purpose | Source |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Cleanup and concentration. | researchgate.net |
| Dispersive SPE (dSPE) | Sorbent is mixed directly with the sample extract. | Rapid cleanup of matrix components. | nih.gov |
| Pre-column Derivatization | Analyte is chemically modified before analysis. | Enhance detectability and/or chromatographic behavior. | nih.gov |
Interactions of Piperidin 4 Ylmethyl Urea with Biological Systems at the Molecular Level
Molecular Target Identification and Ligand-Receptor Interaction Studies
The identification of molecular targets is a critical first step in understanding the pharmacological effects of a compound. For (Piperidin-4-ylmethyl)urea, direct target identification studies are not extensively documented. However, research on its derivatives has successfully identified specific protein targets.
Affinity-based probes and chemical proteomics are powerful tools for identifying the cellular targets of small molecules. These approaches typically involve modifying the compound of interest with a reactive group and a reporter tag to enable the capture and identification of binding partners from complex biological samples.
As of the current literature, there are no specific reports detailing the use of affinity-based probes or chemical proteomics for the de novo target discovery of this compound. Research has primarily focused on the targeted investigation of its derivatives against known protein families.
However, the this compound scaffold is a component of more complex molecules that have been investigated. For instance, derivatives of this scaffold have been identified as inhibitors of soluble epoxide hydrolase and activators of TGF-β signaling, suggesting that these or related pathways could be potential areas of interaction for this compound itself. idrblab.netgoogle.com
Ligand binding assays are essential for quantifying the affinity and kinetics of a compound's interaction with its target protein. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information on binding affinity (K_D), association rates (k_a), and dissociation rates (k_d).
Table 1: Biological Targets and Activities of this compound Analogues
| Analogue Name | Target | Activity | Reference |
| 1-adamantan-1-yl-3-(piperidin-4-ylmethyl)urea | Soluble epoxide hydrolase (sEH) | Inhibitor | idrblab.net |
| 1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea (B610986) (SRI-011381) | TGF-β signaling | Activator | google.comprobechem.comgoogleapis.com |
| 1-(2-Naphthalen-1-yl-5-oxo-oxazol-4-ylidenemethyl)-piperidin-4-ylmethyl-urea | Alpha-adrenergic receptor | Antagonist | googleapis.com |
This table presents data for analogues of this compound, as direct data for the parent compound is not available.
Elucidation of Ligand-Receptor Binding Modes via Structural Biology Approaches
Structural biology techniques, such as X-ray co-crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level details of how a ligand binds to its receptor. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective molecules.
There are currently no publicly available crystal structures of this compound in complex with a protein target. The elucidation of such a structure would be a significant step forward in understanding the specific molecular interactions that govern its biological activity.
Cryo-EM is a powerful technique for determining the structure of large protein complexes. To date, no cryo-EM structures have been reported for this compound bound to a biological macromolecule.
Mechanistic Studies of Enzyme Modulation by this compound and its Analogues
Understanding how a compound modulates the activity of an enzyme is crucial for its development as a therapeutic agent or research tool. While direct mechanistic studies on this compound are scarce, research on its derivatives provides insights into potential mechanisms of action.
Derivatives of this compound have been shown to act as both inhibitors and activators of different enzymes and signaling pathways. For example, 1-adamantan-1-yl-3-(piperidin-4-ylmethyl)urea has been identified as an inhibitor of soluble epoxide hydrolase (sEH). idrblab.net sEH is an enzyme involved in the metabolism of signaling lipids, and its inhibition can have anti-inflammatory and analgesic effects. The mechanism of inhibition by urea-based compounds often involves the urea (B33335) moiety forming key hydrogen bond interactions within the enzyme's active site, mimicking the substrate.
In contrast, the derivative 1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea (also known as SRI-011381) has been identified as an activator of the Transforming Growth Factor-beta (TGF-β) signaling pathway. google.comprobechem.com TGF-β signaling is involved in a wide range of cellular processes, and its activation can have therapeutic implications in diseases such as Alzheimer's. The mechanism of activation by this compound is an area of active investigation.
The diverse activities of its analogues suggest that the this compound scaffold can be a versatile template for designing molecules that can modulate biological systems in different ways, depending on the specific substitutions made to the core structure. Further research is needed to elucidate the precise mechanisms by which these compounds exert their effects.
Kinetic Analysis of Enzyme Inhibition or Activation
Piperidine-urea derivatives have been identified as inhibitors of various enzymes, and kinetic studies are essential to elucidate their mechanism of inhibition. Such analyses determine key parameters like the inhibitor constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive, or mixed), offering insights into how the compound interacts with the enzyme's active site or other regulatory sites.
For instance, studies on analogous piperidine (B6355638) urea compounds have demonstrated potent inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH) and urease. nih.govcore.ac.uk In the case of FAAH, certain benzothiophene (B83047) piperidine urea derivatives have been shown to act as covalent inhibitors, modifying a serine residue in the enzyme's active site. nih.gov
Kinetic analyses of urease inhibition by various urea and thiourea (B124793) derivatives, including some with piperidine moieties, have revealed different modes of action. core.ac.uknih.gov For example, some halo-substituted ester/amide derivatives have been identified as mixed-type inhibitors of jack bean urease. semanticscholar.org A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the K_m (Michaelis constant) and V_max (maximum reaction velocity). The Lineweaver-Burk plot is a common graphical method used to determine the mode of inhibition from kinetic data. nih.govsemanticscholar.org
| Derivative Class | Target Enzyme | IC_50 Value | Mode of Inhibition | Reference |
| Benzothiophene piperidine ureas | Fatty Acid Amide Hydrolase (FAAH) | Not specified | Covalent | nih.gov |
| 1-Aryl-3-piperidin-4-yl-ureas | CXCR3 | 16 nM | Not applicable (Antagonist) | nih.gov |
| Piperidine urea derivatives | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Efficacious in vivo | Not specified | nih.gov |
| Dipeptide-conjugated thioureas | Urease | 2 µM | Not specified | core.ac.ukresearchgate.net |
| Pyridine carboxamide derivatives | Urease | 1.07 ± 0.043 µM | Competitive | nih.gov |
| Halo-substituted ester/amide derivatives | Jack Bean Urease | 1.6 ± 0.2 nM | Mixed-type | semanticscholar.org |
Protein-Ligand Interaction Dynamics and Conformational Changes Induced by this compound
The binding of a ligand such as this compound to its protein target is a dynamic process involving a series of conformational adjustments in both the ligand and the protein, often referred to as "induced fit." The urea and piperidine groups are capable of forming a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which collectively determine the binding affinity and selectivity. evitachem.com
Molecular docking and molecular dynamics (MD) simulations are invaluable computational techniques for visualizing and analyzing these interactions. nih.gov Studies on piperidinyl ureas as inhibitors of the UBC12-DCN1 protein-protein interaction have used these methods to predict binding modes and identify key amino acid residues involved in the interaction. nih.gov These studies revealed that residues such as Ile1083, Ile1086, Ala1098, Val1102, Ile1105, Gln1114, Phe1164, and Leu1184 are crucial for the binding of the inhibitors to the DCN1 protein. nih.gov The interactions typically involve hydrogen bonds from the urea moiety and hydrophobic interactions with the piperidine ring and other substituents.
The binding event can trigger significant conformational changes in the target protein. For example, the interaction of urea derivatives with enzymes can induce shifts in the positions of catalytic residues or flexible loops, leading to inhibition. nih.gov Similarly, the binding of piperidin-4-yl-urea derivatives to the melanin-concentrating hormone receptor 1 (MCH-R1) as antagonists likely involves conformational changes that prevent the receptor from adopting its active signaling state. nih.gov
The table below summarizes key interacting residues for a related piperidinyl urea inhibitor, as identified through molecular modeling studies.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| DCN1 (in UBC12-DCN1 complex) | Ile1083, Ile1086, Ala1098, Val1102, Ile1105, Gln1114, Phe1164, Leu1184 | Hydrophobic, Hydrogen Bonding | nih.gov |
Design and Application of Probes and Chemical Tags for Studying this compound Biological Interactions
To investigate the biological interactions of a compound like this compound in a complex cellular environment, specialized chemical tools such as probes and tags are often employed. These tools are derivatives of the parent molecule that have been modified to include a reporter group (e.g., a fluorescent dye, a biotin (B1667282) tag) or a reactive group for covalent labeling.
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that uses reactive chemical probes to map the active sites of enzymes in complex proteomes. For example, ABPP has been used with benzothiophene piperazine (B1678402) and piperidine urea inhibitors of FAAH to demonstrate their selectivity. nih.gov A probe based on the this compound scaffold could be designed with a reactive "warhead" (e.g., a fluorophosphonate or a Michael acceptor) and a reporter tag. This would allow for the covalent labeling and subsequent identification of its direct protein targets in a cellular lysate or even in living cells.
Photoaffinity Labeling is another technique where a photoreactive group (e.g., an azide (B81097) or a diazirine) is incorporated into the molecule. Upon photoactivation with UV light, the probe forms a covalent bond with its binding partner, allowing for its identification.
Fluorescent Probes can be created by attaching a fluorophore to the this compound molecule. These probes can be used in fluorescence microscopy to visualize the subcellular localization of the compound or in biophysical assays like fluorescence polarization to quantify binding affinities to purified proteins.
While specific probes for this compound have not been described in the literature, the general principles of probe design are well-established and could be applied to this compound to elucidate its molecular targets and mechanisms of action in biological systems.
Advanced Applications and Future Research Perspectives for Piperidin 4 Ylmethyl Urea in Chemical Science
Role of (Piperidin-4-ylmethyl)urea in Prodrug Design Strategies and Chemical Delivery Systems
The prodrug approach is a key strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active agents, such as poor solubility, limited permeability, or lack of site-specific delivery. primescholars.comacs.org A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. primescholars.com The this compound structure is well-suited for prodrug design due to the presence of both a piperidine (B6355638) ring and a urea (B33335) functional group, which can be strategically modified to fine-tune a drug's characteristics. evitachem.comresearchgate.net
The urea moiety can be derivatized to form carbamates, which can enhance the lipophilicity of a parent drug, thereby improving its permeation across biological membranes like the skin. mdpi.comresearchgate.net For instance, carbamate (B1207046) prodrugs have been successfully synthesized to enhance the skin penetration of naltrexone. mdpi.com The piperidine nitrogen provides a site for modification that can alter the molecule's polarity and solubility. This is particularly useful for improving the absorption of drugs that are either too hydrophilic or too lipophilic to effectively cross cellular barriers. mdpi.com
Furthermore, the scaffold can be incorporated into targeted drug delivery systems. For example, piperidine urea derivatives have been designed as neuroprotective agents, demonstrating the potential to target specific biological systems. sophion.com By attaching the this compound moiety to a drug, it's possible to create a prodrug that is selectively activated at the target site, such as within cancer cells, which may have specific enzymes like tyrosinase that can cleave the prodrug to release the cytotoxic agent. researchgate.netmanchester.ac.uk This targeted approach can increase therapeutic efficacy while minimizing systemic toxicity.
Table 1: Potential Prodrug Strategies Utilizing the this compound Scaffold
| Strategy | Target Property | Moiety Involved | Potential Application | Reference |
| Increase Lipophilicity | Membrane Permeation | Urea (as carbamate) | Transdermal Drug Delivery | mdpi.com |
| Enhance Solubility | Bioavailability | Piperidine Nitrogen | Oral Drug Administration | mdpi.com |
| Targeted Delivery | Site-Specific Activation | Urea/Piperidine Linker | Neuroprotection, Cancer Therapy | researchgate.netsophion.com |
| Controlled Release | Sustained Drug Levels | PEGylated Derivatives | Long-acting Formulations | baranlab.org |
Potential of this compound as a Scaffold for Material Science Innovations (e.g., Polymers, Supramolecular Assemblies)
The field of material science is continuously seeking new molecular building blocks for the creation of functional materials. The this compound scaffold offers significant potential due to its capacity for forming predictable, non-covalent interactions, which are the foundation of supramolecular chemistry.
The urea group is a powerful hydrogen-bonding motif. It contains two N-H donors and one C=O acceptor, enabling the formation of strong and directional hydrogen bonds. This property allows urea-containing molecules to self-assemble into well-ordered, one-dimensional tapes or more complex three-dimensional networks. nih.gov These self-assembling properties are the basis for creating supramolecular polymers, gels, and liquid crystals. nih.gov The piperidine ring adds steric bulk and conformational flexibility, which can be used to control the packing and morphology of the resulting assemblies.
Furthermore, both the piperidine nitrogen and the urea oxygen are capable of coordinating with metal ions. primescholars.comnih.gov This allows for the construction of coordination polymers and metal-organic frameworks (MOFs). By selecting different metal ions, it is possible to create materials with tailored electronic, magnetic, or porous properties. For example, complexes of urea with copper(II), cobalt(II), and other transition metals have been synthesized and characterized, demonstrating the versatility of the urea moiety as a ligand. primescholars.comtsijournals.comdestechpub.com The this compound scaffold could be used to create novel porous materials for gas storage or separation, leveraging the specific channel structures that can be formed. rsc.org
Table 2: Potential Material Science Applications
| Material Type | Key Interaction | Potential Function | Reference |
| Supramolecular Polymers | Hydrogen Bonding (Urea) | Self-healing materials, Gels | nih.gov |
| Coordination Polymers | Metal Coordination (N, O) | Catalysis, Sensors | primescholars.comnih.gov |
| Porous Materials | Self-Assembly, H-Bonding | Selective Gas Absorption | rsc.org |
Catalytic Applications of this compound-Based Structures in Organic Synthesis
The development of efficient and selective catalysts is a central goal of organic synthesis. The this compound structure combines two key functional groups that are highly valuable in catalysis: a basic piperidine nitrogen and a hydrogen-bond-donating urea. This makes it a promising candidate for a bifunctional catalyst, where one part of the molecule activates the nucleophile while the other activates the electrophile.
This concept is central to the field of asymmetric organocatalysis, where small chiral organic molecules are used to catalyze stereoselective reactions. youtube.comyoutube.com For example, the amino acid proline, which contains a secondary amine within a five-membered ring, is a highly effective catalyst for reactions like the aldol (B89426) and Mannich reactions. youtube.comnih.gov The piperidine nitrogen in this compound can similarly act as a base to form a reactive enamine or enolate intermediate. acs.orgnih.gov Simultaneously, the urea moiety can act as a hydrogen-bond donor to coordinate with and activate the electrophile (e.g., an aldehyde), bringing the two reactants into close proximity within a structured transition state. This dual activation can lead to high levels of efficiency and stereocontrol.
In addition to organocatalysis, the scaffold can be used to create novel metal-based catalysts. The piperidine and urea groups can act as a bidentate ligand, chelating to a metal center. nih.gov The resulting metal complex could be used in a variety of transformations. For instance, ruthenium complexes with bipyridine-type ligands have shown high efficiency in hydrogenation reactions. rsc.org A this compound-based ligand could be used to create a unique electronic and steric environment around a metal center, potentially leading to new reactivity or improved selectivity in reactions such as C-C bond formation or hydrogenations.
Emerging Methodologies in the Synthesis and Characterization of Complex this compound Derivatives
The synthesis of this compound and its derivatives traditionally relies on the reaction of an appropriate piperidine-containing amine with an isocyanate. evitachem.comresearchgate.net While effective, this method often involves hazardous isocyanate precursors. Modern synthetic chemistry is focused on developing safer and more efficient alternatives.
Emerging Synthetic Methods:
Phosgene-Free Routes: Reagents like N,N'-carbonyldiimidazole (CDI) are now widely used as safer alternatives to phosgene (B1210022) for activating amines to form ureas. nih.gov These reactions are often cleaner and avoid the formation of chlorinated byproducts.
Catalyst-Free Conditions: Methods have been developed to synthesize N-substituted ureas without the need for a catalyst, which simplifies the process and reduces potential metal contamination in the final product. evitachem.com This often involves simply stirring the reactants in a suitable solvent at room temperature. evitachem.com
Multi-Component Reactions: One-pot procedures that combine multiple starting materials to form complex products are highly sought after for their efficiency. ajchem-a.com Cascade reactions, such as a hybrid bio-organocatalytic cascade, can be employed to build the piperidine core with high stereocontrol. nih.gov
C-H Functionalization: A significant challenge is the selective functionalization of the piperidine ring's C-H bonds. nih.gov Advances in transition-metal-catalyzed and photoredox C-H activation are providing new ways to install functional groups onto the piperidine scaffold, allowing for the creation of a wider diversity of complex derivatives that would be difficult to access through traditional methods. nih.gov
Characterization Techniques: The structural confirmation of newly synthesized this compound derivatives relies on a suite of standard analytical techniques.
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the carbon-hydrogen framework, while Infrared (IR) spectroscopy confirms the presence of key functional groups, particularly the urea C=O and N-H stretches. evitachem.comnih.gov
Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the synthesized compound. evitachem.com
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise three-dimensional arrangement of atoms and stereochemistry. nih.gov
Interdisciplinary Research Opportunities Involving this compound in Chemical Biology and Material Sciences
The dual functionality of the this compound scaffold opens up numerous opportunities for interdisciplinary research, particularly at the interface of chemical biology and material science.
In chemical biology , derivatives of this scaffold can be designed as molecular probes to study biological systems. nih.gov For example, piperidine-triazole ureas have been developed as highly potent and selective inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL), which is involved in endocannabinoid signaling. nih.gov By attaching a reporter tag (e.g., a fluorophore or biotin) to the this compound core, researchers can create activity-based probes to identify and study the function of specific enzymes within complex biological samples. nih.gov The scaffold can also be used to develop new therapeutic agents; piperidine urea derivatives have been optimized as antagonists for the MCH-R1 receptor and have shown promise as neuroprotective agents. sophion.comnih.gov
In the realm of bio-materials , the self-assembling properties of the urea group can be combined with the bioactive nature of the piperidine moiety. This could lead to the development of "smart" materials, such as hydrogels that can release a drug in response to a specific biological trigger. The ability of the scaffold to coordinate with metal ions could also be exploited to create new diagnostic tools, such as metal-based sensors that change their optical or magnetic properties upon binding to a specific biomolecule.
Challenges and Outlook for Future Research Directions in this compound Chemistry
Despite its considerable potential, the widespread application of the this compound scaffold faces several challenges that also represent exciting opportunities for future research.
Challenges:
Synthetic Complexity: While methods exist to synthesize the basic scaffold, the creation of highly substituted and stereochemically complex derivatives remains a challenge. ajchem-a.com Developing efficient and selective methods for the functionalization of the piperidine ring is a key area for future work. nih.gov
Biological Selectivity and Off-Target Effects: The piperidine motif is present in many bioactive compounds, which can lead to off-target effects. A significant challenge in drug development is minimizing undesired interactions, such as inhibition of the hERG potassium channel, which is a common liability for piperidine-containing molecules and can lead to cardiotoxicity. sophion.comnih.gov
Predicting Self-Assembly: In material science, predicting and controlling the self-assembly of the scaffold into specific supramolecular architectures is complex. The final structure is often sensitive to subtle changes in substitution, solvent, and temperature.
Future Outlook: The future of this compound chemistry is bright, with many promising research avenues.
Catalyst Development: There is significant room to explore the use of this scaffold in developing novel bifunctional organocatalysts and metal-ligand complexes for asymmetric synthesis.
Novel Materials: Research into new polymers, gels, and MOFs based on this scaffold could lead to materials with unique properties for applications in separations, sensing, and drug delivery.
Advanced Chemical Probes: The design of more sophisticated chemical probes for studying biological pathways will continue to be an important area, leveraging the scaffold's tunability to achieve higher selectivity and new functionalities.
Green Chemistry: A continuing focus will be the development of more sustainable and environmentally friendly synthetic routes to access these valuable molecules. ajchem-a.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for (Piperidin-4-ylmethyl)urea?
- Methodology : Synthesis typically involves coupling piperidin-4-ylmethylamine with an isocyanate derivative or via urea-forming reactions. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve intermediates and stabilize reactive species .
- Catalysts : Bases such as triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) are used to deprotonate amines and accelerate urea bond formation .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of intermediates) .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
Q. How is this compound characterized structurally and chemically?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the urea moiety (NH peaks at δ 5–6 ppm) and piperidine ring protons (δ 1.2–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental Analysis : Confirm purity (>95%) and stoichiometry .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology :
- Solubility : Test in polar solvents (e.g., DMSO, methanol) using saturation shake-flask methods. The urea group enhances solubility in polar media .
- Stability : Conduct accelerated stability studies at varying pH (1–13) and temperatures (4–40°C). Stability is typically maintained in neutral buffers but degrades under extreme acidic/basic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for target binding?
- Methodology :
- Structural modifications : Introduce substituents (e.g., aryl, alkyl groups) to the piperidine or urea moiety. For example, replacing the piperidine with a 4-methylpiperazine group increased LSD1 inhibitor selectivity by >1,500-fold in related compounds .
- Biological assays : Measure IC values against target enzymes (e.g., lysine-specific demethylases) using fluorescence-based assays .
- Data analysis : Compare binding affinities via molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Asp555 in LSD1) .
Q. What computational strategies predict the binding mechanism of this compound to biological targets?
- Methodology :
- Virtual screening : Use Schrödinger Suite or MOE to screen compound libraries against target proteins (e.g., SHP2 allosteric sites) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100-ns trajectories in GROMACS) to assess binding stability and key residues (e.g., interactions with Tyr76 in SHP2) .
- Fragment Molecular Orbital (FMO) : Calculate interaction energies to prioritize derivatives with enhanced binding .
Q. How can contradictions in biological activity data be resolved?
- Methodology :
- Dose-response validation : Repeat assays (e.g., enzyme inhibition, cell viability) across multiple concentrations to confirm dose-dependent effects .
- Orthogonal assays : Use complementary techniques (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) .
- Collaborative analysis : Involve interdisciplinary teams to interpret discrepancies (e.g., metabolic instability vs. poor target penetration) .
Methodological Notes
- Data tables : For SAR studies, tabulate IC, Ki, and selectivity ratios (e.g., LSD1 vs. MAO-B) .
- Crystallography challenges : The reactive urea group may complicate X-ray studies; consider cryo-EM or mutagenesis to probe binding .
- Ethical compliance : For in vivo studies, follow protocols in for participant selection and NIH guidelines for biochemical safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
